molecular formula C7H7BrN2O3 B13646850 methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

Cat. No.: B13646850
M. Wt: 247.05 g/mol
InChI Key: SCBRTWAIVVSHSB-UHFFFAOYSA-N
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Description

Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with a methyl ester and an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of 4-amino-1-methyl-1H-pyrazole derivatives.

    Reduction: Formation of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetate.

    Oxidation: Formation of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-carboxylate.

Scientific Research Applications

Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • Methyl2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate
  • Methyl2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

Uniqueness

Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

methyl 2-(4-bromo-1-methylpyrazol-3-yl)-2-oxoacetate

InChI

InChI=1S/C7H7BrN2O3/c1-10-3-4(8)5(9-10)6(11)7(12)13-2/h3H,1-2H3

InChI Key

SCBRTWAIVVSHSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)C(=O)OC)Br

Origin of Product

United States

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